

Application Notes for TALL-104 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	FL104	
Cat. No.:	B15603790	Get Quote

Introduction

TALL-104 is an interleukin-2 (IL-2) dependent, major histocompatibility complex (MHC)-nonrestricted, cytotoxic T-cell line derived from a patient with T-cell acute lymphoblastic leukemia.[1] These cells have demonstrated significant antitumor activity against a broad range of cancers, both in vitro and in preclinical models.[1][2] TALL-104 cells are unique in that they can recognize and lyse tumor cells without the need for prior sensitization or MHC matching, making them a promising candidate for adoptive cell therapy.[1] In vitro assays are crucial for characterizing the cytotoxic potential of TALL-104 cells against specific cancer cell lines and for elucidating their mechanism of action.

Mechanism of Action

TALL-104 cells induce target cell death through a combination of mechanisms. Upon contact with tumor cells, they can trigger both apoptotic and necrotic cell death pathways.[1] This cytotoxic activity is independent of MHC restriction.[1] Furthermore, the interaction between TALL-104 cells and target cancer cells can lead to the secretion of various cytokines, such as tumor necrosis factor-alpha (TNF- α), interferon-gamma (IFN- γ), and granulocyte-macrophage colony-stimulating factor (GM-CSF), which may contribute to the overall anti-tumor response.[3]

Experimental Protocols

- 1. TALL-104 and Target Cell Culture
- TALL-104 Cell Culture:



- Culture TALL-104 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 μg/mL streptomycin, and 100 U/mL recombinant human IL-2.
- Maintain cells at a density between 5 x 10⁵ and 2 x 10⁶ cells/mL.
- Incubate at 37°C in a humidified atmosphere with 5% CO2.
- Passage cells every 2-3 days. For experimental use, it is recommended to use lethally irradiated TALL-104 cells to prevent their proliferation in co-culture, which does not impair their cytotoxic function.[1][3]
- Target Cancer Cell Culture:
 - Culture the desired cancer cell lines (e.g., human glioblastoma lines U-87 MG, U-251 MG) in their recommended growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin.
 - Maintain cells in a logarithmic growth phase for use in cytotoxicity assays.
- 2. In Vitro Cytotoxicity Assay (Flow Cytometry-Based)

This protocol outlines a method to assess the cytotoxic activity of TALL-104 cells against a target cancer cell line using flow cytometry.

- Materials:
 - TALL-104 cells (effector cells)
 - Target cancer cells
 - Complete culture media
 - 96-well U-bottom plates
 - Fluorescent dyes for cell labeling (e.g., CFSE for target cells)
 - Propidium Iodide (PI) or other viability dye



- FACS buffer (PBS + 1% BSA)
- Flow cytometer
- Protocol Steps:
 - Target Cell Preparation:
 - Harvest target cancer cells and wash with PBS.
 - Resuspend cells at 1 x 10⁶ cells/mL in serum-free medium.
 - Label target cells with a fluorescent dye like CFSE according to the manufacturer's protocol to distinguish them from effector cells.
 - Wash the labeled target cells twice with complete medium to remove excess dye.
 - Resuspend the labeled target cells in complete medium at a concentration of 1 x 10⁵ cells/mL.
 - Effector Cell Preparation:
 - Harvest TALL-104 cells and resuspend in complete medium at the desired concentrations to achieve various Effector-to-Target (E:T) ratios (e.g., 5:1, 10:1, 20:1).
 - Co-culture:
 - Plate 100 μL of the labeled target cell suspension (1 x 10⁴ cells) into each well of a 96-well U-bottom plate.
 - Add 100 μL of the TALL-104 cell suspension at different concentrations to achieve the desired E:T ratios.
 - Include control wells:
 - Target cells only (spontaneous death)
 - Target cells with a lysis agent (maximum killing)



- Incubation:
 - Incubate the plate for 4-18 hours at 37°C in a 5% CO2 incubator.
- Staining and Analysis:
 - After incubation, gently resuspend the cells.
 - Add a viability dye such as Propidium Iodide (PI) to each well.
 - Analyze the samples on a flow cytometer.
 - Gate on the CFSE-positive target cell population.
 - Within the target cell gate, quantify the percentage of PI-positive (dead) cells.
- Calculation of Cytotoxicity:
 - Percent specific lysis = [(% PI-positive target cells in co-culture % PI-positive target cells in spontaneous death control) / (100 % PI-positive target cells in spontaneous death control)] x 100.

Data Presentation

Table 1: In Vitro Cytotoxicity of TALL-104 Cells Against Human Brain Tumor Cell Lines.



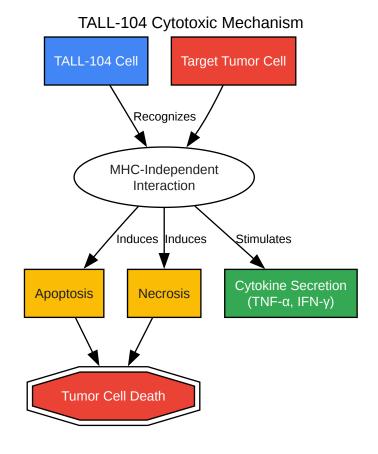
Target Cell Line	Tumor Type	Effector:Target Ratio	% Lysis (4h)
U-87 MG	Glioblastoma	20:1	~50%
U-251 MG	Glioblastoma	20:1	~45%
A1690	Glioblastoma	20:1	~40%
DAOY	Medulloblastoma	20:1	~60%
D283 Med	Medulloblastoma	20:1	~55%
D341 Med	Medulloblastoma	20:1	~50%
A431	Epidermoid Carcinoma	20:1	~70%

Data are representative values synthesized from descriptive statements in the cited literature and are intended for illustrative purposes.[2]

Mandatory Visualizations

TALL-104 Mechanism of Action





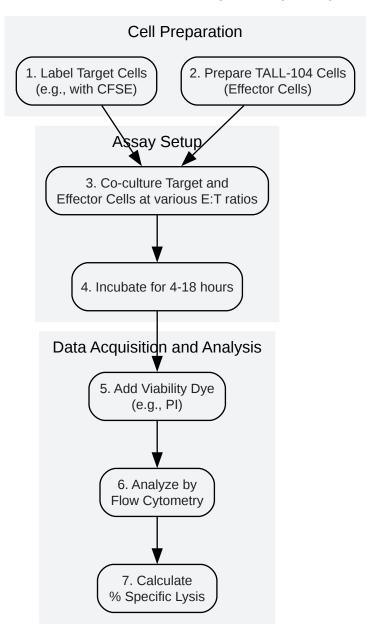
Click to download full resolution via product page

Caption: TALL-104 cell interaction with a target tumor cell leading to cell death.

Experimental Workflow for In Vitro Cytotoxicity Assay



Workflow of a TALL-104 Cytotoxicity Assay



Click to download full resolution via product page

Caption: Step-by-step workflow for assessing TALL-104 cytotoxicity in vitro.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Interactions of the allogeneic effector leukemic T cell line, TALL-104, with human malignant brain tumors PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of a human cytotoxic T-cell line (TALL-104) in brain tumor xenografts PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The human leukemic T-cell line, TALL-104, is cytotoxic to human malignant brain tumors and traffics through brain tissue: implications for local adoptive immunotherapy PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes for TALL-104 In Vitro Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603790#fl104-in-vitro-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com